Benzamide, N-(3-phenyl-3-butenyl)-
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Overview
Description
Benzamide, N-(3-phenyl-3-butenyl)- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. This particular compound features a phenyl group and a butenyl group attached to the nitrogen atom of the amide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-(3-phenyl-3-butenyl)-, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamides often involves the reaction of benzoic acid derivatives with amines at elevated temperatures. The use of catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3-phenyl-3-butenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
Benzamide, N-(3-phenyl-3-butenyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of Benzamide, N-(3-phenyl-3-butenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Scavenging Free Radicals: Acting as an antioxidant to neutralize free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Benzamide, N-(3-phenyl-3-butenyl)- can be compared with other benzamide derivatives, such as:
Ethenzamide: An analgesic used for pain relief.
Moclobemide: An antidepressant used to treat depression.
Metoclopramide: An antiemetic used to prevent nausea and vomiting.
Uniqueness
Benzamide, N-(3-phenyl-3-butenyl)- is unique due to its specific structural features, including the presence of a phenyl and butenyl group, which may confer distinct biological and chemical properties compared to other benzamide derivatives.
Properties
CAS No. |
144765-54-8 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(3-phenylbut-3-enyl)benzamide |
InChI |
InChI=1S/C17H17NO/c1-14(15-8-4-2-5-9-15)12-13-18-17(19)16-10-6-3-7-11-16/h2-11H,1,12-13H2,(H,18,19) |
InChI Key |
FQHCSYUQNDHFQA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCNC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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